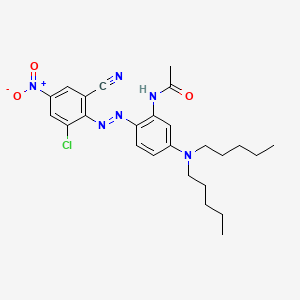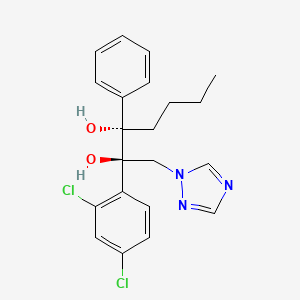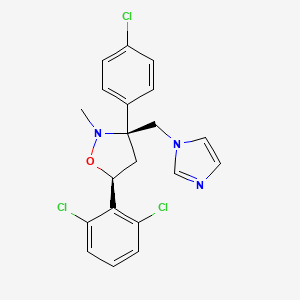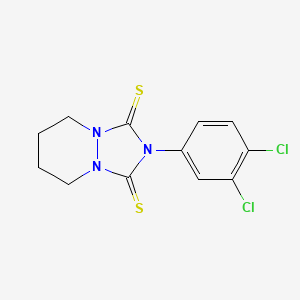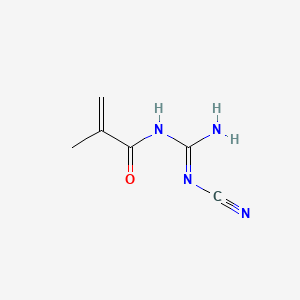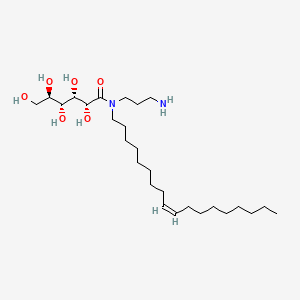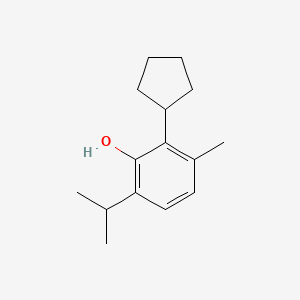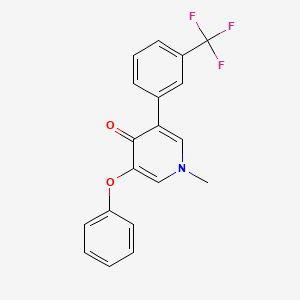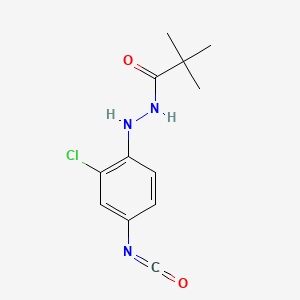
N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an isocyanate group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2-chloro-4-isocyanatophenyl with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-isocyanatophenyl N,N-diethylsulfamate
- 3-Chloro-4-(2-chloro-4-isocyanatophenyl)benzene-1-sulfonyl isocyanate
Uniqueness
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
94166-48-0 |
|---|---|
Molekularformel |
C12H14ClN3O2 |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
N'-(2-chloro-4-isocyanatophenyl)-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(18)16-15-10-5-4-8(14-7-17)6-9(10)13/h4-6,15H,1-3H3,(H,16,18) |
InChI-Schlüssel |
ZOTAFLXGCCHEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)


